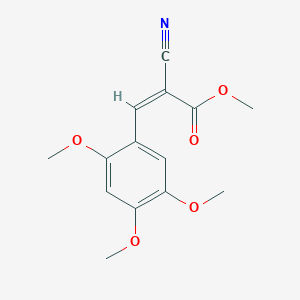
methyl (2Z)-2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL (Z)-2-CYANO-3-(2,4,5-TRIMETHOXYPHENYL)-2-PROPENOATE is a synthetic organic compound characterized by the presence of a cyano group, a trimethoxyphenyl group, and a propenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (Z)-2-CYANO-3-(2,4,5-TRIMETHOXYPHENYL)-2-PROPENOATE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-trimethoxybenzaldehyde and malononitrile.
Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 2,4,5-trimethoxybenzaldehyde and malononitrile in the presence of a base such as piperidine or pyridine. This reaction forms the intermediate 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenoic acid.
Esterification: The intermediate is then esterified using methanol and an acid catalyst like sulfuric acid to yield METHYL (Z)-2-CYANO-3-(2,4,5-TRIMETHOXYPHENYL)-2-PROPENOATE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
METHYL (Z)-2-CYANO-3-(2,4,5-TRIMETHOXYPHENYL)-2-PROPENOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted nitriles or esters.
Scientific Research Applications
METHYL (Z)-2-CYANO-3-(2,4,5-TRIMETHOXYPHENYL)-2-PROPENOATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.
Materials Science: It is used in the synthesis of organic semiconductors and other advanced materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of METHYL (Z)-2-CYANO-3-(2,4,5-TRIMETHOXYPHENYL)-2-PROPENOATE involves its interaction with molecular targets such as tubulin, leading to the inhibition of microtubule formation. This disrupts cell division and can induce apoptosis in cancer cells. The compound may also interact with other cellular proteins, contributing to its broad spectrum of biological activities.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
Methyl 2-cyano-3-(3,4,5-trimethoxyphenyl)-2-propenoate: A similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
METHYL (Z)-2-CYANO-3-(2,4,5-TRIMETHOXYPHENYL)-2-PROPENOATE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H15NO5 |
|---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
methyl (Z)-2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H15NO5/c1-17-11-7-13(19-3)12(18-2)6-9(11)5-10(8-15)14(16)20-4/h5-7H,1-4H3/b10-5- |
InChI Key |
SULKOYXUOKASEV-YHYXMXQVSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(/C#N)\C(=O)OC)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C(=O)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















